DL-2-Methylglutamic acid

Description

The exact mass of the compound DL-2-Methylglutamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DL-2-Methylglutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-2-Methylglutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

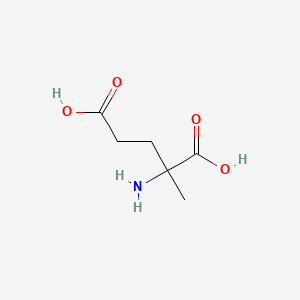

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-6(7,5(10)11)3-2-4(8)9/h2-3,7H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSCIWIRXWFIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018948 | |

| Record name | 2-Methylglutamic acid, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-90-9, 470-51-9 | |

| Record name | 2-Methylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylglutamic acid, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glutamic acid, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Glutamic acid, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC226144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylglutamic acid, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-methylglutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLGLUTAMIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2D99THH1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of DL-2-Methylglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of DL-2-Methylglutamic acid, a synthetic amino acid derivative. The information is curated for researchers and professionals engaged in neuroscience, pharmacology, and drug development, with a focus on compounds interacting with the glutamatergic system.

Core Physicochemical Properties

DL-2-Methylglutamic acid is a racemic mixture of the D- and L-enantiomers of 2-methylglutamic acid. Its basic properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₄ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2][3] |

| CAS Number | 71-90-9 | [1][2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 160 °C (decomposes) | [3] |

| pKa (Predicted) | 2.21 ± 0.10 | [1][3] |

| Solubility | Soluble in water. Sparingly soluble in alcohol and ether. | [4] |

Synthesis of DL-2-Methylglutamic Acid

A common laboratory synthesis of DL-2-Methylglutamic acid involves the reaction of ethyl levulinate with ammonium (B1175870) cyanide, followed by hydrolysis.

Experimental Protocol: Synthesis of DL-α-Methylglutamic Acid[5]

Materials:

-

Ethyl levulinate

-

Ammonium cyanide

-

Ether

-

Water

-

Alcohol

-

Hydrochloric acid

Procedure:

-

Formation of γ-cyano-γ-valerolactone (I): Ethyl levulinate is treated with ammonium cyanide in an ether-water medium. This reaction leads to the formation of γ-cyano-γ-valerolactone.

-

Formation of γ-cyano-γ-valerolactam (II): The resulting lactone (I) is then treated with ammonia in an alcohol solution to yield γ-cyano-γ-valerolactam.

-

Hydrolysis to DL-α-methylglutamic acid (III): The lactam (II) is hydrolyzed with acid to produce the final product, DL-α-methylglutamic acid.

Synthesis Workflow:

Caption: Synthesis of DL-2-Methylglutamic Acid.

Biological Activity

DL-2-Methylglutamic acid and its enantiomers are known to interact with the glutamatergic system, which plays a crucial role in excitatory neurotransmission in the central nervous system.

Interaction with Glutamate (B1630785) Receptors

The enantiomers of 2-methylglutamic acid, (S)-2-methylglutamate and (R)-2-methylglutamate, have been shown to have limited activity across a panel of over 30 glutamate and GABA receptors[5][6]. This suggests a low affinity or efficacy at these receptors compared to the endogenous ligand, L-glutamate.

For comparison, studies on the related compound, 4-methylglutamic acid, have provided more specific binding data. The (2S,4R)-isomer of 4-methylglutamic acid is a selective, high-affinity ligand for kainate receptors, with an IC₅₀ of approximately 19 nM for recombinant GluR6 kainate receptors[7]. It is significantly less potent at AMPA and NMDA receptors[7]. This highlights the importance of the position of the methyl group in determining receptor selectivity and affinity.

Table of Biological Activity (Comparative Data):

| Compound | Receptor Subtype | Assay Type | Value | Reference |

| (2S,4R)-4-Methylglutamic acid | Kainate (recombinant GluR6) | [³H]kainic acid binding inhibition | IC₅₀ ≈ 19 nM | [7] |

| (2S,4R)-4-Methylglutamic acid | Kainate (rat forebrain) | [³H]kainic acid binding inhibition | IC₅₀ ≈ 32 nM | [7] |

| (2S,4R)-4-Methylglutamic acid | AMPA (rat forebrain) | Radioligand binding inhibition | ~800-fold less potent than at kainate receptors | [7] |

| (2S,4R)-4-Methylglutamic acid | NMDA (rat forebrain) | Radioligand binding inhibition | ~200-fold less potent than at kainate receptors | [7] |

| (2S,4R)-4-Methylglutamate | EAAT1 and EAAT2 (rat brain homogenates) | [³H]-[(2S,4R)-4-methylglutamate] binding | Kᴅ ≈ 6.0 µM | [8] |

Effects on Glutamate Transporters

Excitatory Amino Acid Transporters (EAATs) are responsible for the reuptake of glutamate from the synaptic cleft, thus terminating the synaptic signal and preventing excitotoxicity. The (2S,4R)-isomer of 4-methylglutamate has been shown to bind to EAAT1 and EAAT2 with low affinity, having a dissociation constant (Kᴅ) of approximately 6.0 µM[8]. This suggests that methyl-substituted glutamate analogs can interact with these transporters, although with lower affinity than the endogenous substrate.

Glutamatergic Synapse and Potential Sites of Action:

Caption: Glutamate-Glutamine Cycle and Receptor Targets.

Experimental Protocols for Biological Evaluation

To further characterize the biological activity of DL-2-Methylglutamic acid and its enantiomers, standard pharmacological assays can be employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of DL-2-Methylglutamic acid for glutamate receptors.

Materials:

-

Membrane preparations from cells expressing the glutamate receptor subtype of interest (e.g., HEK293 cells transfected with AMPA, NMDA, or kainate receptor subunits).

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]AMPA, [³H]MK-801, [³H]kainic acid).

-

DL-2-Methylglutamic acid (test compound).

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of DL-2-Methylglutamic acid.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of DL-2-Methylglutamic acid that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow:

Caption: Radioligand Binding Assay Workflow.

Electrophysiological Recording

This technique measures the functional activity of a compound at ionotropic receptors by recording the ion flow through the channel.

Objective: To determine if DL-2-Methylglutamic acid acts as an agonist, antagonist, or modulator of glutamate receptors.

Materials:

-

Xenopus oocytes or mammalian cells expressing the glutamate receptor subtype of interest.

-

Two-electrode voltage-clamp or patch-clamp setup.

-

External recording solution (e.g., Ringer's solution).

-

DL-2-Methylglutamic acid.

-

Known glutamate receptor agonist (e.g., L-glutamate).

Procedure:

-

Prepare the cells for electrophysiological recording.

-

Obtain a stable whole-cell recording.

-

Apply a known concentration of a glutamate receptor agonist to elicit a baseline current response.

-

Apply DL-2-Methylglutamic acid alone to test for agonist activity.

-

Co-apply DL-2-Methylglutamic acid with the known agonist to test for antagonist or modulatory effects.

-

Record the changes in membrane current in response to drug application.

-

Analyze the data to determine the effect of DL-2-Methylglutamic acid on receptor function (e.g., calculate EC₅₀ for agonists or IC₅₀ for antagonists).

Conclusion

DL-2-Methylglutamic acid is a readily synthesizable derivative of glutamic acid. While its direct interaction with major glutamate receptor subtypes appears to be limited, the study of its isomers and related methylated analogs provides valuable insights into the structure-activity relationships of ligands for the glutamatergic system. Further quantitative characterization of the binding affinities and functional activities of the enantiomers of 2-methylglutamic acid at various glutamate receptor and transporter subtypes is warranted to fully elucidate their pharmacological profile and potential as research tools or therapeutic leads. The experimental protocols outlined in this guide provide a framework for such investigations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Methylglutamic acid | C6H11NO4 | CID 95440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DL-2-METHYLGLUTAMIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. The Synthesis of Dl-glutamic Acid - Montgomery Palmer Stoddard - Google Books [books.google.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to DL-2-Methylglutamic Acid: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of DL-2-Methylglutamic acid, a compound of interest in various research and development endeavors. This document details its structural characteristics and outlines key synthetic methodologies, complete with experimental protocols and quantitative data.

Chemical Structure

DL-2-Methylglutamic acid, also known by its IUPAC name 2-amino-2-methylpentanedioic acid, is a derivative of the non-essential amino acid glutamic acid. It is characterized by the presence of a methyl group at the alpha-carbon (C2), the same carbon to which the amino group is attached. This substitution introduces a chiral center, and the "DL" designation indicates a racemic mixture of both the D- and L-enantiomers.

Key Structural Information:

| Property | Value |

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 71-90-9 |

| IUPAC Name | 2-amino-2-methylpentanedioic acid |

| Canonical SMILES | CC(CCC(=O)O)(C(=O)O)N |

The presence of the alpha-methyl group significantly influences the molecule's steric and electronic properties compared to glutamic acid, which can affect its biological activity and receptor interactions.

Caption: 2D representation of DL-2-Methylglutamic acid's structure.

Synthesis of DL-2-Methylglutamic Acid

Several synthetic routes have been established for the preparation of DL-2-Methylglutamic acid. This guide details two common and effective methodologies: synthesis via diethyl acetamidomalonate and the Strecker synthesis.

Synthesis via Diethyl Acetamidomalonate

This method involves the Michael addition of diethyl acetamidomalonate to an acrylate (B77674) derivative, followed by hydrolysis and decarboxylation. This approach is advantageous due to the commercial availability of the starting materials and generally good yields.

Experimental Protocol:

A detailed experimental procedure for a similar synthesis is described by Gal, Avakian, and Martin. The protocol involves the reaction of diethyl acetamidomalonate with a suitable acrylate, followed by acidic hydrolysis.

Reaction Scheme:

Caption: Key steps in the synthesis of DL-2-Methylglutamic acid.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| Diethyl Acetamidomalonate | 217.22 | - | - | - |

| Methyl Acrylate | 86.09 | - | - | - |

| DL-2-Methylglutamic Acid | 161.16 | - | - | - |

| Note: Specific quantities and yields would be dependent on the exact experimental conditions and scale. |

Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. In the context of DL-2-Methylglutamic acid, a suitable keto-acid precursor is reacted with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol:

The general procedure involves the reaction of a γ-keto acid, such as 4-oxopentanoic acid, with a source of ammonia (e.g., ammonium (B1175870) chloride) and a cyanide salt (e.g., sodium cyanide) in an aqueous solution. The intermediate α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the final product.

Reaction Workflow:

Caption: Logical flow of the Strecker synthesis for DL-2-Methylglutamic acid.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| 4-Oxopentanoic acid | 116.12 | - | - | - |

| Sodium Cyanide | 49.01 | - | - | - |

| Ammonium Chloride | 53.49 | - | - | - |

| DL-2-Methylglutamic Acid | 161.16 | - | - | - |

| Note: Specific quantities and yields would be dependent on the exact experimental conditions and scale. |

Conclusion

This technical guide has provided a detailed overview of the chemical structure and primary synthesis routes for DL-2-Methylglutamic acid. The presented methodologies, synthesis via diethyl acetamidomalonate and the Strecker synthesis, offer reliable pathways for the preparation of this compound. The provided experimental frameworks and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and informed synthesis of DL-2-Methylglutamic acid for further investigation and application. It is imperative that all experimental work is conducted with strict adherence to laboratory safety protocols.

The Enigmatic Role of DL-2-Methylglutamic Acid in Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Methylglutamic acid, a methylated analog of the principal excitatory neurotransmitter L-glutamic acid, presents a complex and stereospecific mechanism of action within the central nervous system. This technical guide provides an in-depth analysis of its neuronal effects, focusing on the distinct activities of its enantiomers, (S)-2-Methylglutamic acid ((S)-2MeGlu) and (R)-2-Methylglutamic acid ((R)-2MeGlu). A key finding is the characterization of (S)-2MeGlu as a "false neurotransmitter," a molecule that mimics certain aspects of endogenous neurotransmitter function—namely, uptake and release—without eliciting a postsynaptic response. This guide synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to offer a comprehensive resource for researchers in neuroscience and pharmacology.

Introduction

Glutamatergic signaling is fundamental to a vast array of neurological processes, and its dysregulation is implicated in numerous CNS disorders. Consequently, molecules that modulate this system are of significant interest for both basic research and therapeutic development. DL-2-Methylglutamic acid, by introducing a methyl group at the alpha-carbon of glutamic acid, offers a unique tool to probe the intricacies of glutamate (B1630785) transport, metabolism, and receptor activation. The stereochemistry at this position dictates profoundly different interactions with neuronal machinery, highlighting the chiral specificity of these biological systems. This document will elucidate the current understanding of how each enantiomer of 2-methylglutamic acid interacts with neurons, with a particular focus on its limited receptor activity, its role as a false neurotransmitter, and its interference with the critical glutamate-glutamine cycle.

Quantitative Pharmacological Data

The interaction of (S)-2MeGlu and (R)-2MeGlu with a broad range of glutamate and GABA receptors has been investigated. The general observation is that both enantiomers exhibit limited activity across more than 30 different receptors. The available data, primarily from binding and functional assays, are summarized below. It is important to note that for many of the tested receptors, the IC50 or EC50 values were above 100 μM, indicating weak to no significant activity.[1]

| Receptor Subtype | Ligand | Assay Type | Activity | IC50/EC50 Range (μM) |

| Ionotropic Glutamate Receptors | ||||

| AMPA (GluA1-4) | (S)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| AMPA (GluA1-4) | (R)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| Kainate (GluK1-5) | (S)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| Kainate (GluK1-5) | (R)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| NMDA (GluN1/2A) | (S)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| NMDA (GluN1/2A) | (R)-2MeGlu | Functional | Weak Antagonist | 10 - 100 |

| NMDA (GluN1/2B) | (S)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| NMDA (GluN1/2B) | (R)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| NMDA (GluN1/2C) | (S)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| NMDA (GluN1/2C) | (R)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| NMDA (GluN1/2D) | (S)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| NMDA (GluN1/2D) | (R)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| Metabotropic Glutamate Receptors | ||||

| Group I (mGlu1, mGlu5) | (S)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| Group I (mGlu1, mGlu5) | (R)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| Group II (mGlu2, mGlu3) | (S)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| Group II (mGlu2, mGlu3) | (R)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| Group III (mGlu4,6,7,8) | (S)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| Group III (mGlu4,6,7,8) | (R)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| GABA Receptors | ||||

| GABA-A | (S)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| GABA-A | (R)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| GABA-B | (S)-2MeGlu | Binding/Functional | No significant activity | > 100 |

| GABA-B | (R)-2MeGlu | Binding/Functional | No significant activity | > 100 |

Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism of action of DL-2-Methylglutamic acid is best understood by examining the distinct behaviors of its S- and R-enantiomers.

(S)-2-Methylglutamic Acid: The False Neurotransmitter

(S)-2MeGlu acts as a "false neurotransmitter," a compound that is recognized by the presynaptic machinery for uptake and release but fails to activate postsynaptic receptors.[1] This unique property makes it a valuable tool for studying the presynaptic aspects of glutamatergic transmission in isolation from postsynaptic events.

The key steps in the action of (S)-2MeGlu are:

-

Uptake: (S)-2MeGlu is efficiently transported into the brain and into presynaptic terminals (synaptosomes) via glutamate transporters.[1][2]

-

Vesicular Packaging: Once inside the presynaptic terminal, it is packaged into synaptic vesicles.

-

Depolarization-Induced Release: Upon neuronal depolarization, such as that induced by high potassium concentrations, (S)-2MeGlu is released into the synaptic cleft in a manner equivalent to endogenous L-glutamate.[1][2]

-

Lack of Postsynaptic Activity: Despite its release, (S)-2MeGlu does not significantly activate ionotropic or metabotropic glutamate receptors on the postsynaptic membrane.[1][2]

(R)-2-Methylglutamic Acid: An Inactive Isomer with Minor Receptor Interaction

In contrast to its S-enantiomer, (R)-2MeGlu is transported less efficiently into the brain and synaptosomes and is not released upon membrane depolarization.[1][2] Its primary reported activity is weak antagonism at the GluN2A subunit of the NMDA receptor.[1]

Interference with the Glutamate-Glutamine Cycle

(S)-2MeGlu has been shown to interfere with the glutamate-glutamine cycle, a critical pathway for replenishing the neurotransmitter pool of glutamate. In astrocytes, (S)-2MeGlu is a substrate for glutamine synthetase and is converted to (S)-2-methylglutamine. This methylated glutamine analog is then transported to neurons where it is slowly hydrolyzed back to (S)-2MeGlu.[1][2] This process can potentially compete with the normal cycling of L-glutamate and L-glutamine, thereby impacting the sustained availability of the endogenous neurotransmitter.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of DL-2-Methylglutamic acid.

Synaptosome Preparation

Synaptosomes, which are resealed nerve terminals, are a valuable in vitro model for studying presynaptic mechanisms.

-

Tissue Source: Mouse cerebral cortex.

-

Homogenization: The tissue is homogenized in ice-cold isotonic sucrose (B13894) buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate undergoes a series of differential centrifugations. A low-speed spin (e.g., 1,000 x g for 10 minutes) removes nuclei and cell debris. The resulting supernatant is then subjected to a high-speed spin (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Washing: The synaptosomal pellet is washed and resuspended in an appropriate physiological buffer for subsequent assays.

Synaptosomal Neurotransmitter Uptake Assay

This assay measures the accumulation of a substance into synaptosomes.

-

Incubation: Prepared synaptosomes are incubated in a physiological buffer containing the test compound (e.g., radiolabeled (S)-2MeGlu or (R)-2MeGlu) at 37°C for a defined period (e.g., 15 minutes).

-

Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular compound.

-

Quantification: The amount of compound taken up by the synaptosomes is quantified, typically by liquid scintillation counting for radiolabeled compounds or by mass spectrometry.

Potassium-Induced Neurotransmitter Release Assay

This assay assesses the release of neurotransmitters or their analogs from pre-loaded synaptosomes upon depolarization.

-

Loading: Synaptosomes are pre-incubated with the compound of interest (e.g., (S)-2MeGlu) to allow for its uptake.

-

Washing: The loaded synaptosomes are washed to remove excess extracellular compound.

-

Depolarization: The synaptosomes are then incubated in a buffer with a high concentration of potassium chloride (e.g., 50 mM KCl) to induce membrane depolarization. A control group is incubated in a buffer with a normal potassium concentration.

-

Sample Collection: At various time points, the incubation medium is collected.

-

Quantification: The amount of the compound released into the medium is measured using appropriate analytical techniques such as HPLC or mass spectrometry.

Analysis of Glutamate-Glutamine Cycle Metabolism

This involves tracing the metabolic fate of isotopically labeled compounds in cell cultures or synaptosomes.

-

Cell Culture: Primary cultures of neurons and astrocytes are used.

-

Incubation: The cells are incubated with an isotopically labeled precursor, such as [13C]- (S)-2MeGlu.

-

Extraction: After a set incubation period, intracellular and extracellular metabolites are extracted.

-

Analysis: The extracted metabolites are analyzed by mass spectrometry or NMR spectroscopy to identify and quantify the conversion of the labeled precursor into its metabolic products (e.g., (S)-2-methylglutamine).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures described in this guide.

Caption: Mechanism of (S)-2-Methylglutamic Acid as a false neurotransmitter.

References

The Discovery and Biochemical Journey of DL-2-Methylglutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Methylglutamic acid, a methylated analog of the crucial neurotransmitter L-glutamic acid, has been a subject of scientific inquiry for decades. Its unique stereochemistry and differential effects of its enantiomers on neurochemical pathways have positioned it as a valuable tool in neuroscience research and a potential scaffold for drug development. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evolving history of DL-2-Methylglutamic acid. It delves into the detailed experimental protocols for its synthesis and the biochemical assays used to characterize its interactions with key components of the glutamatergic system. Furthermore, this guide presents a thorough analysis of the distinct pharmacological profiles of its (R)- and (S)-enantiomers, supported by quantitative data on their interactions with glutamate (B1630785) transporters and enzymes. Signaling pathway diagrams generated using Graphviz are provided to visually articulate the complex interplay of these enantiomers within the glutamate-glnamine cycle, offering a clear perspective for researchers in the field.

Discovery and History

The first documented synthesis of DL-2-Methylglutamic acid, referred to as dl-α-Methylglutamic acid, was reported in 1954 by Andrew E. Gal, Souren Avakian, and Gustav J. Martin from The National Drug Company Research Laboratories.[1] Their work was spurred by the then-recent discovery that this compound inhibited the enzymatic synthesis and utilization of glutamine.[1] The synthesis devised by Gal and his colleagues involved a multi-step process starting from ethyl levulinate, proceeding through the formation of γ-cyano-γ-valerolactone and γ-cyano-γ-valerolactam, which was then hydrolyzed to yield the final product.[1]

Subsequent research has largely focused on the resolution of the racemic mixture and the distinct biological activities of the individual (R)- and (S)-enantiomers. A significant advancement in understanding the neurochemical effects of these enantiomers came from a 2021 study by McEntee and colleagues, which demonstrated their selective impact on mouse brain metabolism and behavior.[2] This study highlighted that the (S)-enantiomer is efficiently transported into the brain and synaptosomes and is a substrate for glutamine synthetase, whereas the (R)-enantiomer is a less efficient transport substrate and does not undergo amidation.[2] These findings have opened new avenues for the use of 2-methylglutamic acid enantiomers as pharmacological tools and potential imaging agents for studying the glutamate-glutamine cycle.[2]

Experimental Protocols

Chemical Synthesis of DL-2-Methylglutamic Acid

The following protocol is adapted from the original synthesis reported by Gal, Avakian, and Martin in 1954.[1]

2.1.1. Step 1: Synthesis of γ-Cyano-γ-valerolactone (I)

-

A solution of 60 g (1.1 moles) of potassium cyanide in 100 ml of water is added to 144 g (1 mole) of ethyl levulinate.

-

The mixture is cooled in an ice bath, and 120 g (1.2 moles) of 36% hydrochloric acid is added dropwise with stirring over a period of 2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

-

The oily layer is separated, and the aqueous layer is extracted with three 100 ml portions of ether.

-

The combined oily layer and ether extracts are dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the residue is distilled under reduced pressure. The fraction boiling at 142-145°C (16 mm Hg) is collected, yielding γ-cyano-γ-valerolactone.

2.1.2. Step 2: Synthesis of γ-Cyano-γ-valerolactam (II)

-

A solution of 50 g (0.4 mole) of γ-cyano-γ-valerolactone in 200 ml of absolute ethanol (B145695) is saturated with anhydrous ammonia (B1221849) at 0°C.

-

The flask is securely stoppered and allowed to stand at room temperature for 48 hours.

-

The ethanol and excess ammonia are removed by distillation under reduced pressure.

-

The residue is recrystallized from methanol (B129727) to yield γ-cyano-γ-valerolactam.

2.1.3. Step 3: Hydrolysis to DL-α-Methylglutamic Acid (III)

-

A mixture of 25 g (0.2 mole) of γ-cyano-γ-valerolactam and 150 ml of concentrated hydrochloric acid is refluxed for 6 hours.

-

The solution is then concentrated to dryness under reduced pressure.

-

The residue is dissolved in a minimum amount of water, and the solution is adjusted to pH 3.2 with ammonium (B1175870) hydroxide.

-

The resulting precipitate is collected by filtration, washed with cold water and then with alcohol, and dried to yield DL-α-methylglutamic acid.

Enzymatic Resolution of DL-2-Methylglutamic Acid (General Approach)

-

N-Acetylation: The racemic DL-2-Methylglutamic acid is first N-acetylated using acetic anhydride (B1165640) under appropriate conditions.

-

Enzymatic Hydrolysis: The resulting N-acetyl-DL-2-Methylglutamic acid is dissolved in water, and the pH is adjusted to the optimal range for the chosen aminoacylase (B1246476) (typically around pH 7-8). The enzyme is added, and the mixture is incubated at its optimal temperature (e.g., 37°C).

-

Separation: After the reaction is complete (as monitored by the liberation of the L-amino acid), the mixture is acidified to precipitate the unreacted N-acetyl-D-2-Methylglutamic acid, which can be collected by filtration.

-

Isolation of L-enantiomer: The filtrate containing the L-2-Methylglutamic acid is then purified, for example, by ion-exchange chromatography.

-

Hydrolysis of D-enantiomer: The collected N-acetyl-D-2-Methylglutamic acid can be hydrolyzed (e.g., by acid hydrolysis) to obtain the D-2-Methylglutamic acid.

Quantitative Data

The distinct pharmacological profiles of the (R)- and (S)-enantiomers of 2-methylglutamic acid are highlighted by their differential interactions with key proteins in the glutamatergic system.

| Compound | Target | Assay Type | Value | Reference |

| (S)-2-Methylglutamic acid | Glutamine Synthetase | Enzymatic Activity | Substrate | [2] |

| (R)-2-Methylglutamic acid | Glutamine Synthetase | Enzymatic Activity | Not a substrate | [2] |

| (S)-2-Methylglutamic acid | Brain & Synaptosome Transport | Uptake Assay | Efficiently transported | [2] |

| (R)-2-Methylglutamic acid | Brain & Synaptosome Transport | Uptake Assay | Less efficiently transported | [2] |

| (S)-2-Methylglutamic acid | Glutamate & GABA Receptors | Binding/Functional Assays | Limited activity across >30 receptors | [2] |

| (R)-2-Methylglutamic acid | Glutamate & GABA Receptors | Binding/Functional Assays | Limited activity across >30 receptors | [2] |

| (2S,4R)-4-Methylglutamate | EAAT1 | Transport Assay (Substrate) | K_m = 54 µM | [3][4] |

| (2S,4R)-4-Methylglutamate | EAAT2 | Transport Assay (Inhibitor) | K_b = 3.4 µM | [5] |

| (±)-threo-3-Methylglutamate | EAAT2 | Transport Assay (Inhibitor) | IC50 suggested by inhibition | [6] |

Signaling Pathways and Mechanisms of Action

The enantiomers of 2-methylglutamic acid exert their effects by selectively interacting with components of the glutamate-glutamine cycle, a critical pathway for maintaining the supply of the neurotransmitter glutamate and for ammonia homeostasis in the brain.

The Glutamate-Glutamine Cycle

The glutamate-glutamine cycle involves the release of glutamate from neurons, its uptake by astrocytes, conversion to glutamine by glutamine synthetase, and subsequent transport of glutamine back to neurons where it is converted back to glutamate by glutaminase.

Perturbation by 2-Methylglutamic Acid Enantiomers

The introduction of a methyl group at the C2 position of glutamic acid creates stereoisomers with distinct abilities to interact with the enzymes and transporters of this cycle.

-

(S)-2-Methylglutamic Acid: This enantiomer is recognized by glutamate transporters and is taken up by both neurons and astrocytes.[2] In astrocytes, it acts as a substrate for glutamine synthetase and is converted to (S)-2-methylglutamine.[2] This newly formed analog can then be transported to neurons.

-

(R)-2-Methylglutamic Acid: In contrast, the (R)-enantiomer is a poor substrate for transport into brain cells and is not a substrate for glutamine synthetase.[2] Its reduced uptake and lack of metabolic conversion significantly limit its impact on the intracellular components of the glutamate-glutamine cycle.

The following diagram illustrates the differential effects of (S)- and (R)-2-methylglutamate on the glutamate-glutamine cycle.

Caption: Differential metabolism of 2-methylglutamate enantiomers in the glutamate-glutamine cycle.

This diagram illustrates how (S)-2-methylglutamate, but not (R)-2-methylglutamate, is actively transported into astrocytes and converted to (S)-2-methylglutamine by glutamine synthetase, thereby entering the metabolic cycle.

Conclusion

From its initial synthesis in the mid-20th century to its current use as a stereospecific probe in neurochemical research, DL-2-Methylglutamic acid has proven to be a compound of significant scientific interest. The distinct biological activities of its (R)- and (S)-enantiomers have provided valuable insights into the intricacies of the glutamate-glutamine cycle and the function of glutamate transporters. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of these compounds. Future investigations may focus on leveraging the unique properties of each enantiomer to design novel therapeutic agents for neurological disorders characterized by dysregulated glutamatergic neurotransmission or to develop more refined in vivo imaging tools to study brain metabolism. The continued study of DL-2-Methylglutamic acid and its derivatives promises to further illuminate the complex and vital roles of the glutamatergic system in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. The 'glial' glutamate transporter, EAAT2 (Glt-1) accounts for high affinity glutamate uptake into adult rodent nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-2-Methylglutamic Acid as a Glutamate Receptor Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Methylglutamic acid is a derivative of the principal excitatory neurotransmitter in the central nervous system, L-glutamic acid. Its structural similarity to glutamate (B1630785) has prompted investigations into its potential as a ligand for glutamate receptors. These receptors are broadly classified into two main superfamilies: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors. The iGluRs are further subdivided into N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. The mGluRs are categorized into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

This technical guide provides a comprehensive overview of the current understanding of DL-2-Methylglutamic acid as a glutamate receptor ligand. It summarizes the available quantitative data, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways of the glutamate receptors it may interact with.

Data Presentation: Quantitative Analysis of DL-2-Methylglutamic Acid Interaction with Glutamate Receptors

Current research indicates that DL-2-Methylglutamic acid and its enantiomers generally exhibit limited activity across a wide range of glutamate and GABA receptors. A study systematically evaluating the enantiomers, (S)-2-methylglutamate and (R)-2-methylglutamate, found that they possess low potency, with most IC50 and EC50 values exceeding 100 μM[1]. The (S)-enantiomer has been described as a "false neurotransmitter," as it is transported into synaptosomes and released in a manner similar to L-glutamate but does not significantly activate glutamate receptors[1].

Due to the limited published data providing specific quantitative values for DL-2-Methylglutamic acid at various glutamate receptor subtypes, the following table summarizes the general findings. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to generate precise quantitative data for their specific receptor subtypes of interest.

| Receptor Subtype | Ligand | Assay Type | Quantitative Data (IC50/EC50/Ki) | Reference |

| Various Glutamate & GABA Receptors | (S)-2-Methylglutamate | Receptor Interaction Assays | > 100 µM | [1] |

| Various Glutamate & GABA Receptors | (R)-2-Methylglutamate | Receptor Interaction Assays | > 100 µM | [1] |

Experimental Protocols

To thoroughly characterize the interaction of DL-2-Methylglutamic acid with glutamate receptors, a combination of binding and functional assays is essential. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the affinity of DL-2-Methylglutamic acid for a specific glutamate receptor subtype by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of DL-2-Methylglutamic acid.

Materials:

-

Cell membranes expressing the glutamate receptor subtype of interest.

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]quisqualate for Group I mGluRs).

-

DL-2-Methylglutamic acid.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and counter.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Prepare cell membranes expressing the target receptor.

-

In a 96-well plate, add increasing concentrations of DL-2-Methylglutamic acid.

-

Add a fixed concentration of the radiolabeled ligand to each well.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature and duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Calculate the specific binding at each concentration of DL-2-Methylglutamic acid.

-

Determine the IC50 value (the concentration of DL-2-Methylglutamic acid that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the functional effect of DL-2-Methylglutamic acid on ionotropic glutamate receptors by recording the ion currents flowing through the receptor channels in response to agonist application.

Objective: To determine if DL-2-Methylglutamic acid acts as an agonist, antagonist, or modulator of iGluRs and to determine its EC50 or IC50.

Materials:

-

Cultured neurons or cells expressing the iGluR subtype of interest.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).

-

Intracellular solution (e.g., containing KCl or CsCl, MgCl₂, EGTA, HEPES, and ATP, pH 7.2).

-

DL-2-Methylglutamic acid.

-

Known agonist for the receptor (e.g., NMDA/glycine, AMPA, kainate).

Procedure:

-

Prepare the cell culture for recording.

-

Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential (e.g., -60 mV).

-

To test for agonist activity, apply increasing concentrations of DL-2-Methylglutamic acid and record the elicited current.

-

To test for antagonist activity, co-apply a fixed concentration of a known agonist with increasing concentrations of DL-2-Methylglutamic acid and measure the inhibition of the agonist-evoked current.

-

Plot the concentration-response or concentration-inhibition curve and fit with the Hill equation to determine the EC50 or IC50 value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled metabotropic glutamate receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Objective: To determine if DL-2-Methylglutamic acid is an agonist or antagonist at mGluRs and to determine its EC50 or IC50.

Materials:

-

Cell membranes expressing the mGluR subtype of interest.

-

[³⁵S]GTPγS.

-

DL-2-Methylglutamic acid.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Known mGluR agonist.

Procedure:

-

Prepare cell membranes expressing the target mGluR.

-

To test for agonist activity, incubate the membranes with GDP and increasing concentrations of DL-2-Methylglutamic acid.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction by rapid filtration.

-

Quantify the bound [³⁵S]GTPγS by scintillation counting.

-

To test for antagonist activity, co-incubate the membranes with a fixed concentration of a known agonist and increasing concentrations of DL-2-Methylglutamic acid.

-

Plot the concentration-response curve to determine the EC50 for agonist activity or the IC50 for antagonist activity.

Signaling Pathways

Understanding the signaling pathways downstream of glutamate receptors is crucial for interpreting the functional consequences of ligand binding.

Ionotropic Glutamate Receptor (iGluR) Signaling

Activation of iGluRs leads to the opening of their intrinsic ion channels, causing a rapid influx of cations (Na⁺ and Ca²⁺) and depolarization of the postsynaptic membrane.

-

NMDA Receptor Signaling: NMDA receptor activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the relief of a voltage-dependent Mg²⁺ block. The subsequent Ca²⁺ influx is a critical trigger for numerous intracellular signaling cascades, including the activation of calmodulin, Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the Ras-ERK pathway. These pathways are central to synaptic plasticity, such as long-term potentiation (LTP).

-

AMPA and Kainate Receptor Signaling: AMPA and kainate receptors mediate fast excitatory neurotransmission primarily through Na⁺ influx, leading to membrane depolarization. Some AMPA and kainate receptor subtypes are also permeable to Ca²⁺, which can contribute to downstream signaling. Their trafficking to and from the synapse is a key mechanism of synaptic plasticity.

Metabotropic Glutamate Receptor (mGluR) Signaling

mGluRs modulate neuronal excitability and synaptic transmission through G-protein-mediated signaling cascades.

-

Group I mGluRs (mGlu1 and mGlu5): These receptors are typically coupled to Gq/G₁₁ proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

-

Group II (mGlu2 and mGlu3) and Group III (mGlu4, mGlu6, mGlu7, and mGlu8) mGluRs: These receptors are coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the Gi/Go protein can also directly modulate ion channels, such as inhibiting voltage-gated Ca²⁺ channels and activating G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.

Conclusion

DL-2-Methylglutamic acid has been investigated as a potential ligand for glutamate receptors due to its structural similarity to L-glutamic acid. However, the currently available evidence suggests that it has limited activity at the major glutamate receptor subtypes. The (S)-enantiomer appears to function as a "false neurotransmitter," being taken up and released by neurons without eliciting significant postsynaptic responses. For researchers and drug development professionals, DL-2-Methylglutamic acid may serve as a useful tool compound for studying glutamate transport mechanisms, but its utility as a direct modulator of glutamate receptor activity appears limited. The experimental protocols provided in this guide offer a robust framework for further characterizing the pharmacological profile of DL-2-Methylglutamic acid and other novel glutamate receptor ligands. A thorough understanding of the intricate signaling pathways of glutamate receptors, as visualized in this guide, is paramount for the rational design and development of new therapeutics targeting the glutamatergic system.

References

The Enigmatic Profile of DL-2-Methylglutamic Acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

DL-2-Methylglutamic acid, a derivative of the principal excitatory neurotransmitter L-glutamic acid, presents a compelling case study in the nuanced field of neuropharmacology. Despite its structural similarity to glutamate (B1630785), the introduction of a methyl group at the alpha-2 position dramatically alters its physiological activity. This technical guide synthesizes the available, albeit limited, scientific literature and draws inferences from structure-activity relationship (SAR) studies of analogous compounds to build a comprehensive profile of DL-2-Methylglutamic acid. The prevailing evidence suggests a departure from the excitatory nature of its parent compound, pointing towards a potential role as a glutamate receptor antagonist. This document aims to provide researchers and drug development professionals with a foundational understanding of DL-2-Methylglutamic acid, highlighting its potential as a pharmacological tool and a scaffold for novel therapeutic agents targeting the glutamatergic system.

Introduction

Glutamic acid is the most abundant excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Its actions are mediated by a diverse family of ionotropic (NMDA, AMPA, kainate) and metabotropic (mGluR) receptors. The pharmacological modulation of these receptors is a key strategy in the development of therapies for a wide range of neurological and psychiatric disorders.

DL-2-Methylglutamic acid is a synthetic derivative of glutamic acid. The methylation at the second carbon atom fundamentally alters its interaction with glutamate receptors. While direct and extensive physiological studies on DL-2-Methylglutamic acid are sparse, a critical analysis of existing data and related compounds allows for the formulation of a hypothetical pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of DL-2-Methylglutamic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₄ | [Generic chemical databases] |

| Molecular Weight | 161.16 g/mol | [Generic chemical databases] |

| CAS Number | 71-90-9 | [Generic chemical databases] |

| Appearance | White to off-white crystalline powder | [Generic chemical databases] |

| Solubility | Soluble in water | [Generic chemical databases] |

Inferred Physiological Effects and Mechanism of Action

Direct evidence for the physiological effects of DL-2-Methylglutamic acid in mammalian systems is limited. However, a seminal study on the locust neuromuscular junction, a model system for glutamatergic neurotransmission, provides a crucial insight.

Early Evidence from Invertebrate Models

A 1974 study by Clements and May on the locust neuromuscular preparation demonstrated that while L-glutamic acid is a potent agonist, causing muscle contraction, DL-2-Methylglutamic acid resulted in a "loss of all activity". This finding strongly suggests that the alpha-methylation prevents the compound from effectively binding to and activating the glutamate receptors in this system in the same manner as the endogenous ligand.

Inferences from Structure-Activity Relationship (SAR) Studies

More recent pharmacological studies on various alpha-methylated analogs of glutamate and other mGluR ligands have established a recurring theme: alpha-methylation often converts agonists into antagonists. For instance, the alpha-methylation of the mGluR2 agonist, (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I), transforms it into a selective mGluR2 antagonist. Similarly, alpha-methylation of certain carboxyphenylglycine derivatives switches their activity at mGluR2 from agonism to antagonism.

Based on this principle, it is hypothesized that DL-2-Methylglutamic acid likely functions as a competitive antagonist at certain subtypes of glutamate receptors. The methyl group may introduce steric hindrance in the glutamate binding pocket, allowing the molecule to occupy the site but preventing the conformational change required for receptor activation.

Hypothetical Interaction with Glutamate Receptors

Given the SAR data, DL-2-Methylglutamic acid could potentially interact with both ionotropic and metabotropic glutamate receptors. Its antagonist activity is likely to be more pronounced at receptors where the binding pocket is sensitive to substitutions at the alpha-carbon.

The following diagram illustrates the hypothetical antagonistic action of DL-2-Methylglutamic acid at a generic glutamate receptor.

Potential Signaling Pathways Affected

Assuming DL-2-Methylglutamic acid acts as a glutamate receptor antagonist, it would modulate downstream signaling pathways typically activated by glutamate. The specific pathways affected would depend on the receptor subtype(s) it targets.

Blockade of Ionotropic Receptor Signaling

If DL-2-Methylglutamic acid antagonizes NMDA or AMPA receptors, it would inhibit the influx of cations (Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby preventing depolarization and subsequent downstream signaling cascades, such as the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and mitogen-activated protein kinase (MAPK), which are crucial for synaptic plasticity.

Modulation of Metabotropic Receptor Signaling

If DL-2-Methylglutamic acid antagonizes metabotropic glutamate receptors, the consequences would depend on the G-protein coupling of the specific mGluR subtype. For example, antagonism of Group I mGluRs (mGluR1, mGluR5) would inhibit the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). Antagonism of Group II (mGluR2, mGluR3) or Group III (mGluR4, mGluR6-8) mGluRs would disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Experimental Protocols

As there are no specific published experimental protocols for characterizing the physiological effects of DL-2-Methylglutamic acid, this section provides a general framework for researchers wishing to investigate this compound.

Receptor Binding Assays

A foundational step would be to determine the binding affinity of DL-2-Methylglutamic acid for various glutamate receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of DL-2-Methylglutamic acid at human recombinant glutamate receptors.

Methodology:

-

Receptor Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably expressing individual human glutamate receptor subtypes (e.g., NMDA NR1/2A, AMPA GluA1/2, mGluR1-8). Prepare cell membrane homogenates.

-

Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor subtype (e.g., [³H]CGP 39653 for NMDA, [³H]AMPA for AMPA, [³H]LY341495 for mGluRs).

-

Assay Conditions: Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of DL-2-Methylglutamic acid.

-

Data Analysis: Measure the displacement of the radioligand and calculate the IC₅₀ value for DL-2-Methylglutamic acid. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Electrophysiological Studies

To assess the functional activity of DL-2-Methylglutamic acid, electrophysiological recordings from neurons or oocytes expressing glutamate receptors are essential.

Objective: To determine if DL-2-Methylglutamic acid acts as an agonist, antagonist, or allosteric modulator at specific glutamate receptor subtypes.

Methodology:

-

System Preparation: Use primary neuronal cultures, brain slices, or Xenopus oocytes expressing the glutamate receptor of interest.

-

Recording: Perform whole-cell patch-clamp or two-electrode voltage-clamp recordings.

-

Agonist/Antagonist Testing:

-

To test for agonist activity, apply increasing concentrations of DL-2-Methylglutamic acid and measure any induced current.

-

To test for antagonist activity, co-apply a known glutamate receptor agonist (e.g., glutamate, NMDA, AMPA) with varying concentrations of DL-2-Methylglutamic acid and measure the inhibition of the agonist-induced current.

-

-

Data Analysis: Construct dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Summary of Quantitative Data (Hypothetical)

As no quantitative data for DL-2-Methylglutamic acid exists in the public domain, the following table is presented as a hypothetical framework for organizing future experimental findings. The values are placeholders and should not be considered factual.

| Receptor Subtype | Assay Type | Ligand | Parameter | Value |

| NMDA (NR1/2A) | Binding | [³H]CGP 39653 | Ki (µM) | > 100 (predicted) |

| Electrophysiology | NMDA (agonist) | IC₅₀ (µM) | TBD | |

| AMPA (GluA2) | Binding | [³H]AMPA | Ki (µM) | > 100 (predicted) |

| Electrophysiology | AMPA (agonist) | IC₅₀ (µM) | TBD | |

| mGluR2 | Binding | [³H]LY341495 | Ki (µM) | 5-20 (hypothesized) |

| Electrophysiology | L-CCG-I (agonist) | IC₅₀ (µM) | 1-10 (hypothesized) | |

| mGluR5 | Binding | [³H]MPEP | Ki (µM) | > 50 (hypothesized) |

| Electrophysiology | DHPG (agonist) | IC₅₀ (µM) | TBD |

TBD: To be determined.

Conclusion and Future Directions

DL-2-Methylglutamic acid remains a poorly characterized compound. However, based on foundational studies and the principles of structure-activity relationships, it is reasonable to hypothesize that it functions as a glutamate receptor antagonist, a stark contrast to its parent molecule, L-glutamic acid. This inferred profile positions DL-2-Methylglutamic acid as a potentially valuable tool for dissecting the complexities of glutamatergic neurotransmission.

Future research should prioritize the systematic characterization of its pharmacological profile, including:

-

Comprehensive binding and functional assays across all major glutamate receptor subtypes.

-

In vivo studies to assess its pharmacokinetic properties and physiological effects on neuronal activity and behavior.

-

High-resolution structural studies to elucidate its binding mode within glutamate receptors.

A thorough understanding of DL-2-Methylglutamic acid will not only clarify the role of alpha-methylation in modulating ligand-receptor interactions but could also pave the way for the design of novel, selective glutamate receptor modulators with therapeutic potential.

A Technical Guide to DL-2-Methylglutamic Acid: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for DL-2-Methylglutamic acid. Given the limited direct experimental data for this specific compound, information on the parent compound, DL-glutamic acid, is presented as a valuable reference point. This guide also details robust experimental protocols for determining these critical physicochemical properties and visualizes relevant biological pathways and experimental workflows to support research and development activities.

Solubility Data

Table 1: Solubility of DL-Glutamic Acid

| Solvent | Temperature | Solubility |

| Water | Room Temperature | 20.54 g/L[1] |

| Water | Boiling | 284.9 g/L[1] |

| Water | 25 °C | 21 g/L |

| Alcohol | Room Temperature | Sparingly soluble[1] |

| Ether | Room Temperature | Sparingly soluble[1] |

Stability Profile

The stability of DL-2-Methylglutamic acid is a critical parameter for its storage, handling, and application in various experimental and pharmaceutical contexts. While specific stability data for the 2-methyl derivative is scarce, the degradation pathways of glutamic acid offer significant insights into its potential stability challenges.

pH and Thermal Stability

Glutamic acid is known to undergo degradation under certain pH and temperature conditions. The primary degradation product is pyroglutamic acid, formed through intramolecular cyclization. This conversion is particularly favored at elevated temperatures and in acidic conditions, with an optimal pH range of 2-3.[2][3]

Thermal Degradation

At high temperatures, the thermal decomposition of glutamic acid can lead to the formation of various products. Studies have identified succinimide, pyrrole, acetonitrile, and 2-pyrrolidone as principal products of pyrolysis.[4][5][6]

Photostability

The photostability of amino acids is influenced by their chromophores. While specific data for DL-2-Methylglutamic acid is unavailable, studies on aromatic amino acids suggest that internal conversion to the ground state is a major deactivation pathway that contributes to their photostability.[7][8][9][10]

Table 2: Summary of Known Stability Data for Glutamic Acid

| Condition | Observation | Primary Degradation Product(s) |

| pH | Unstable in acidic conditions (pH 2-3), especially with heat.[2][3] | Pyroglutamic acid[2][3] |

| Thermal | Decomposes at high temperatures. | Succinimide, pyrrole, acetonitrile, 2-pyrrolidone[4][5][6] |

| Light | Aromatic amino acids exhibit size-dependent photostability.[7][8][9][10] | Not specified |

Experimental Protocols

To enable researchers to determine the precise solubility and stability of DL-2-Methylglutamic acid, the following detailed experimental protocols are provided.

Protocol for Determining Aqueous Solubility (Thermodynamic)

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic (or equilibrium) solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of DL-2-Methylglutamic acid to a known volume of purified water (or other aqueous buffer) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached.

-

Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) using a reliable method such as an orbital shaker or magnetic stirrer for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation at a high speed to pellet the undissolved solid.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent.

-

Quantify the concentration of DL-2-Methylglutamic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations of DL-2-Methylglutamic acid to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Protocol for Stability Testing: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[11][12][13][14][15]

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve DL-2-Methylglutamic acid in 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate under the same temperature and time conditions as the acid hydrolysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven.

-

Photostability: Expose a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from all its degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point for each stress condition.

-

Determine the rate of degradation and identify the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Visualizations

Glutamate (B1630785) Receptor Signaling Pathway

As an analog of glutamic acid, DL-2-Methylglutamic acid is likely to interact with glutamate receptors, which are fundamental for excitatory neurotransmission in the central nervous system.[16][17][18][19][20] The following diagram illustrates a simplified glutamate receptor signaling pathway.

Caption: Simplified Glutamate Receptor Signaling Pathway.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study to assess the stability of a compound.[21][22][23][24]

Caption: General Workflow for a Forced Degradation Study.

Branched-Chain Amino Acid Metabolism

DL-2-Methylglutamic acid can be considered a branched-chain amino acid. The metabolic pathway of naturally occurring branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine can provide insights into the potential metabolic fate of this compound.[25][26][27][28][29]

Caption: Overview of Branched-Chain Amino Acid Catabolism.

References

- 1. ulab360.com [ulab360.com]

- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Photostability of amino acids: internal conversion versus dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. ICH Official web site : ICH [ich.org]

- 14. snscourseware.org [snscourseware.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 20. ijbs.com [ijbs.com]

- 21. selectscience.net [selectscience.net]

- 22. acdlabs.com [acdlabs.com]

- 23. sgs.com [sgs.com]

- 24. onyxipca.com [onyxipca.com]

- 25. Branched-Chain Amino Acid Metabolism | Annual Reviews [annualreviews.org]

- 26. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 27. Branched Chain Amino Acids: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 29. youtube.com [youtube.com]

A Technical Guide to the Commercial Sources and Purity of DL-2-Methylglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-2-Methylglutamic acid (CAS No: 71-90-9) is a synthetic derivative of the neurotransmitter glutamic acid.[1][2] Its unique structure, featuring a methyl group at the alpha-carbon, makes it a valuable tool in neuroscience research and a key intermediate in the synthesis of complex organic molecules.[3] This technical guide provides a comprehensive overview of the commercial availability of DL-2-Methylglutamic acid, typical purity levels, and the analytical methodologies required for its characterization. It is intended to serve as a resource for researchers and professionals in drug development and biochemical research who utilize this compound.

Commercial Availability and Purity

DL-2-Methylglutamic acid is readily available from various chemical suppliers, typically as a white to off-white crystalline powder.[4] It is often supplied as a hemihydrate. The compound is primarily used for research and development purposes, including biochemical research, pharmaceutical development, and as a key intermediate in the synthesis of various organic compounds.[3]

Most suppliers offer DL-2-Methylglutamic acid with a purity of 98% or greater.[3][5][6] This level of purity is generally sufficient for most research applications. However, for sensitive assays or in the development of pharmaceutical agents, further purification and rigorous analytical characterization may be necessary.

Table 1: Commercial Sources for DL-2-Methylglutamic Acid

| Supplier | Product Name | Reported Purity | CAS Number | Notes |

| ChemicalBook | DL-2-METHYLGLUTAMIC ACID | >98%[5] | 71-90-9 | Lists multiple underlying suppliers like Career Henan Chemical Co.[5] |

| MedchemExpress (MCE) | DL-2-Methylglutamic acid | Not explicitly stated, but provides QC data upon request. | 71-90-9 | Sold as a glutamic acid derivative for research purposes.[1][2] |